Isopropyl stearate

Catalog No.
S1511949
CAS No.
112-10-7
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl stearate

CAS Number

112-10-7

Product Name

Isopropyl stearate

IUPAC Name

propan-2-yl octadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3

InChI Key

ZPWFUIUNWDIYCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C

Drug Delivery and Topical Formulations

  • Carrier and Penetration Enhancer: IPS acts as a carrier for delivering lipophilic (fat-soluble) drugs in topical formulations like creams and ointments []. Its ability to enhance penetration through the skin makes it valuable for delivering medications locally [].
  • Improving Drug Solubility: IPS can improve the solubility of poorly soluble drugs, facilitating their incorporation into formulations and enhancing their bioavailability [].

Material Science and Biotechnology

  • Biocompatible Lubricant: IPS possesses good biocompatibility and lubricating properties, making it suitable for use in various biomedical applications like lubricating artificial joints or catheters [].
  • Biodegradable Insulating Fluid: Research suggests IPS as a potential alternative to mineral oil in electrical transformers due to its biodegradability and insulating properties [].

Isopropyl stearate is an ester derived from isopropyl alcohol and stearic acid, with the chemical formula C21H42O2. This compound is characterized by its hydrophobic properties, making it a useful emollient in various cosmetic and personal care formulations. It appears as a colorless to pale yellow liquid and has a mild, fatty odor. Isopropyl stearate is known for its ability to enhance the texture and spreadability of products, providing a smooth application on the skin.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl stearate can be hydrolyzed to yield isopropyl alcohol and stearic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of isopropyl stearate with another alcohol, leading to different esters.
  • Esterification: Isopropyl stearate can be synthesized through the esterification reaction between isopropyl alcohol and stearic acid, typically requiring an acid catalyst to facilitate the reaction.

Isopropyl stearate exhibits low toxicity and is generally considered safe for use in cosmetics. It acts as an emollient, helping to soften and smooth the skin. Its biological activity includes:

  • Skin Conditioning: It helps maintain skin hydration by forming a barrier that reduces water loss.
  • Anti-inflammatory Properties: Some studies suggest that isopropyl stearate may have mild anti-inflammatory effects, although more research is needed to confirm this.

The synthesis of isopropyl stearate can be achieved through various methods:

  • Esterification: The most common method involves reacting isopropyl alcohol with stearic acid in the presence of an acid catalyst such as sulfuric acid. This method typically requires heating to promote the reaction.
  • Enzymatic Synthesis: Recent advancements have introduced biocatalytic methods for synthesizing isopropyl stearate using lipases in organic or solvent-free conditions. This method offers advantages such as milder reaction conditions and reduced environmental impact .
  • Transesterification: This method involves reacting triglycerides (fats) with isopropanol in the presence of a catalyst, producing isopropyl esters including isopropyl stearate.

Isopropyl stearate finds extensive applications in various industries:

  • Cosmetics and Personal Care: It serves as an emollient in creams, lotions, and ointments, enhancing skin feel and moisture retention.
  • Pharmaceuticals: Used as a lubricant in tablet formulations and as a carrier for active ingredients.
  • Food Industry: Occasionally used as a food additive for its emulsifying properties.

Isopropyl stearate belongs to a class of fatty acid esters that share similar properties but differ in their applications and characteristics. Below are some similar compounds:

Compound NameChemical FormulaPrimary UseUnique Feature
Ethyl StearateC21H42O2Emollient in cosmeticsDerived from ethanol; lighter texture
Methyl StearateC21H42O2Emollient and surfactantMore soluble in water than isopropyl
Butyl StearateC23H46O2Cosmetic formulationsProvides a thicker consistency

Isopropyl stearate's unique properties stem from its branched structure, which contributes to its specific emollient characteristics and compatibility with various cosmetic formulations. Its ability to form stable emulsions while maintaining skin feel sets it apart from other similar compounds.

XLogP3

9.3

Melting Point

28.0 °C

UNII

43253ZW1MZ

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 75 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.97e-05 mmHg

Other CAS

112-10-7

Wikipedia

Isopropyl stearate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Octadecanoic acid, 1-methylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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